![molecular formula C12H23O7PS B13817349 Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate CAS No. 3700-96-7](/img/structure/B13817349.png)
Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophosphoric acid s-[1,2-bis(isopropoxycarbonyl)ethyl]o,o-dimethyl ester is a chemical compound with the molecular formula C12H23O7PS. It is also known by its synonym, 2-[(Dimethoxyphosphinyl)thio]butanedioic acid diisopropyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophosphoric acid s-[1,2-bis(isopropoxycarbonyl)ethyl]o,o-dimethyl ester typically involves the reaction of dimethyl phosphorochloridothioate with diisopropyl malonate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity .
化学反応の分析
Types of Reactions
Thiophosphoric acid s-[1,2-bis(isopropoxycarbonyl)ethyl]o,o-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of products depending on the nucleophile used .
科学的研究の応用
Thiophosphoric acid s-[1,2-bis(isopropoxycarbonyl)ethyl]o,o-dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of pesticides and other agrochemicals
作用機序
The mechanism of action of thiophosphoric acid s-[1,2-bis(isopropoxycarbonyl)ethyl]o,o-dimethyl ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Malathion: An organophosphate insecticide with a similar structure but different functional groups.
Parathion: Another organophosphate compound used as an insecticide.
Dimethoate: An organophosphate systemic insecticide and acaricide
Uniqueness
Thiophosphoric acid s-[1,2-bis(isopropoxycarbonyl)ethyl]o,o-dimethyl ester is unique due to its specific ester groups and the presence of both phosphorus and sulfur atoms in its structure.
特性
CAS番号 |
3700-96-7 |
|---|---|
分子式 |
C12H23O7PS |
分子量 |
342.35 g/mol |
IUPAC名 |
dipropan-2-yl 2-dimethoxyphosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C12H23O7PS/c1-8(2)18-11(13)7-10(12(14)19-9(3)4)21-20(15,16-5)17-6/h8-10H,7H2,1-6H3 |
InChIキー |
BFZWMSHWDNXYLW-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)CC(C(=O)OC(C)C)SP(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


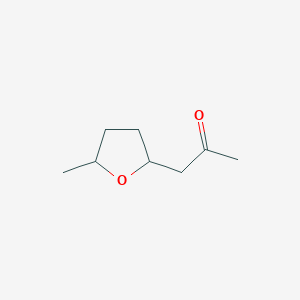
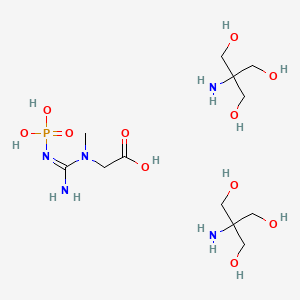
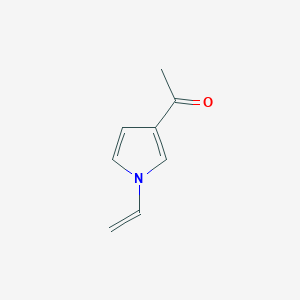
![3-[3-(2-Methylprop-2-enoyloxy)propoxy]propyl 2-methylprop-2-enoate](/img/structure/B13817284.png)
![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
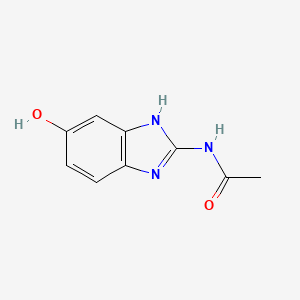
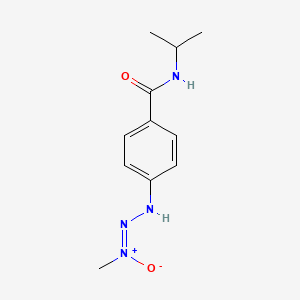



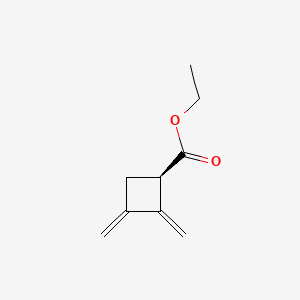

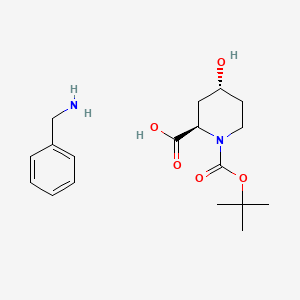
![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
